N-{3-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{3-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a dihydropyrazole derivative featuring dual methanesulfonamide groups. Its structure combines a pyrazoline core with aromatic and sulfonamide substituents, which contribute to its binding affinity and stability in biological systems.
Propriétés
IUPAC Name |
N-[3-[3-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-13-7-4-5-10-16(13)18-12-17(19-21(18)27(3,24)25)14-8-6-9-15(11-14)20-26(2,22)23/h4-11,18,20H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAGVZJPHGIFDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC(=CC=C3)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-{3-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The compound's structure consists of a methanesulfonyl group attached to a pyrazole ring and a phenyl group. The IUPAC name is N-{3-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, with the molecular formula .
Synthesis Methodology
The synthesis typically involves multiple steps:
- Formation of the Pyrazole Ring : The reaction of 2-methylphenylhydrazine with an appropriate diketone to create the pyrazole intermediate.
- Introduction of the Methanesulfonyl Group : Reacting this intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
- Coupling Reaction : Finally, coupling the intermediate with a phenyl derivative to yield the target compound .
The biological activity of N-{3-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is primarily attributed to its ability to interact with specific molecular targets. The methanesulfonyl group acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar pyrazole derivatives. For instance, derivatives related to this compound have shown broad-spectrum antibacterial activity against various strains .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Activity Type | Target Organism | Inhibition Zone (mm) |
|---|---|---|---|
| 5a | Antibacterial | E. coli | 15 |
| 5b | Antifungal | Candida albicans | 18 |
| 5k | Antibacterial | Staphylococcus aureus | 20 |
Anti-inflammatory Effects
Research indicates that compounds with similar structures may exhibit anti-inflammatory properties by inhibiting prostaglandin synthesis. Docking studies suggest that these compounds can effectively bind to human prostaglandin reductase (PTGR2), potentially leading to reduced inflammation .
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that related pyrazole compounds showed significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria .
- Molecular Docking Studies : Docking simulations indicated favorable binding interactions between the compound and PTGR2, suggesting its potential as an anti-inflammatory agent .
- Toxicological Assessments : Preliminary toxicity assessments in zebrafish models indicated acceptable safety profiles for certain derivatives at specified concentrations, paving the way for further development as therapeutic agents .
Comparaison Avec Des Composés Similaires
Table 1: Key Antiviral Candidates Targeting MPXV DPol/A42R Proteins
Key Findings :
- The benzoyl and ethoxyphenyl substituents in analogues enhance binding affinity compared to the target compound’s methylphenyl group, likely due to increased hydrophobic and π-π stacking interactions .
Methanesulfonamide-Containing Herbicides
Table 2: Agricultural Methanesulfonamide Derivatives
Key Findings :
- Sulfentrazone’s triazole ring and chloro substituents confer herbicidal activity, contrasting with the target compound’s pyrazoline-based antiviral mechanism .
- Both compounds share methanesulfonamide groups , which may contribute to their stability under environmental or physiological conditions.
N-(Methylphenyl)methanesulfonamide Derivatives
Table 3: Simplified Structural Analogues
Key Findings :
Q & A
(Basic) What are the key synthetic routes for N-{3-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
- Cyclization : Formation of the pyrazole ring via hydrazine derivatives reacting with α,β-unsaturated ketones under reflux conditions (e.g., ethanol, 80°C) .
- Sulfonylation : Sequential introduction of methanesulfonyl groups using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to ensure regioselectivity .
- Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura cross-coupling to attach the 2-methylphenyl group to the pyrazole intermediate .
Validation : Reaction progress is monitored via TLC, and intermediates are purified via column chromatography. Final product purity is confirmed by HPLC (>95%) .
(Basic) What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR identifies substituent positions and confirms regiochemistry (e.g., pyrazole ring protons at δ 3.2–4.1 ppm) .
- X-ray Crystallography : Single-crystal diffraction (using SHELX programs ) resolves 3D conformation, dihedral angles between aromatic rings, and hydrogen-bonding networks .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 495.2) .
(Basic) What biological targets or mechanisms are associated with this compound?
Methodological Answer:
- Enzyme Inhibition : The compound’s sulfonamide groups may inhibit carbonic anhydrase or cyclooxygenase (COX) isoforms. Assays involve measuring IC50 values via fluorometric or colorimetric methods (e.g., stopped-flow kinetics) .
- Receptor Binding : Surface plasmon resonance (SPR) or radioligand displacement assays quantify affinity for G-protein-coupled receptors (GPCRs) .
(Advanced) How can computational modeling predict this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina simulate binding poses in target active sites (e.g., COX-2), prioritizing hydrophobic interactions with the 2-methylphenyl group .
- QSAR Studies : Regression models correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide structural optimization .
- MD Simulations : All-atom molecular dynamics (GROMACS) assess binding stability over 100-ns trajectories, calculating root-mean-square deviation (RMSD) .
(Advanced) How can reaction conditions be optimized to improve synthesis yield and purity?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes while improving yield (e.g., 75% → 92%) via controlled dielectric heating .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility, while EtOAc/hexane mixtures improve crystallization .
- Catalyst Optimization : Testing Pd(PPh3)4 vs. PdCl2(dppf) for Suzuki coupling identifies optimal turnover frequency (TOF) .
(Advanced) How do crystallographic studies resolve conformational ambiguities in this compound?
Methodological Answer:
- Twinning Analysis : SHELXL refines twinned data (e.g., using Hooft parameters) to correct for pseudo-merohedral twinning in crystals .
- Electron Density Maps : ORTEP-3 visualizes disordered sulfonamide groups, guiding restrained refinement (e.g., DFIX commands in SHELX) .
- Hydrogen Bonding Networks : Topology analysis (PLATON) identifies key interactions stabilizing the crystal lattice (e.g., N–H···O bonds) .
(Advanced) How should researchers address contradictions in reported bioactivity data?
Methodological Answer:
- Assay Standardization : Replicate studies using identical buffer conditions (e.g., pH 7.4 PBS) and enzyme concentrations to minimize variability .
- Off-Target Screening : Profile compound activity against a panel of 50+ kinases (Eurofins) to identify non-specific interactions .
- Meta-Analysis : Compare IC50 values across studies using ANOVA to assess significance of discrepancies (e.g., p < 0.05) .
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